Stibogluconate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .

Métodos De Preparación

The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:

- Dissolving sodium gluconate in water.

- Adding antimonous chloride to the solution.

- Maintaining the temperature between 28°C and 48°C.

- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.

- Stirring and then lowering the temperature to between 20°C and 36°C.

- Adding methanol to crystallize the product.

- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .

Análisis De Reacciones Químicas

Sodium stibogluconate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).

Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.

Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.

Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Sodium stibogluconate has several scientific research applications:

Medicine: It is primarily used to treat leishmaniasis.

Chemistry: The compound is studied for its redox properties and interactions with other chemical species.

Mecanismo De Acción

The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .

Comparación Con Compuestos Similares

Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:

Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.

Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.

Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .

Propiedades

Número CAS |

100817-46-7 |

|---|---|

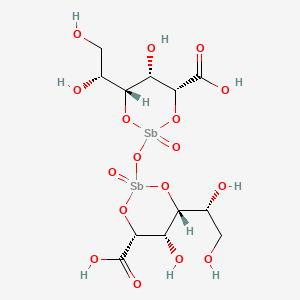

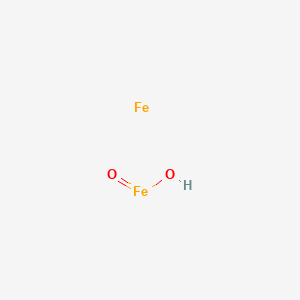

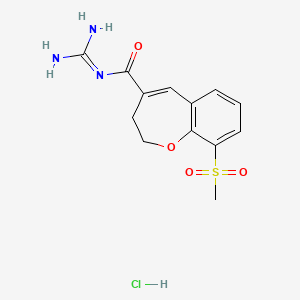

Fórmula molecular |

C12H20O17Sb2 |

Peso molecular |

679.80 g/mol |

Nombre IUPAC |

(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |

InChI |

InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |

Clave InChI |

PFOYFBYIHCVQGB-XCCFGPONSA-N |

SMILES isomérico |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |

SMILES canónico |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)